4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione
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Overview
Description
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of both chloro and fluoro substituents on the phenyl ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with a primary amine, followed by further functionalization. One common method involves the reaction of 4-chlorophthalic anhydride with 2-fluoroaniline under reflux conditions in a suitable solvent such as toluene. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solventless conditions and the use of environmentally friendly reagents, are often employed to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Cyclization Reactions: The isoindole-1,3-dione core can participate in cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a quinone derivative .
Scientific Research Applications
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Pharmaceuticals: The compound is used as a building block for the synthesis of various pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Agriculture: It serves as a precursor for the development of herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, in pharmaceutical applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-phenylisoindole-1,3-dione
- 2-(2-Fluorophenyl)isoindole-1,3-dione
- 4-Chloro-2-(4-fluorophenyl)isoindole-1,3-dione
Uniqueness
4-Chloro-2-(2-fluorophenyl)isoindole-1,3-dione is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This dual substitution enhances its reactivity and potential for various chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications .
Properties
Molecular Formula |
C14H7ClFNO2 |
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Molecular Weight |
275.66 g/mol |
IUPAC Name |
4-chloro-2-(2-fluorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7ClFNO2/c15-9-5-3-4-8-12(9)14(19)17(13(8)18)11-7-2-1-6-10(11)16/h1-7H |
InChI Key |
PYNRVBUMXVYUTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)Cl)F |
Origin of Product |
United States |
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